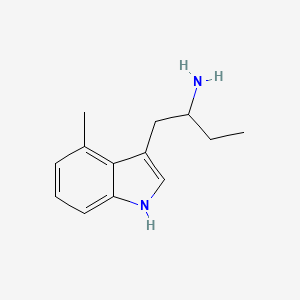

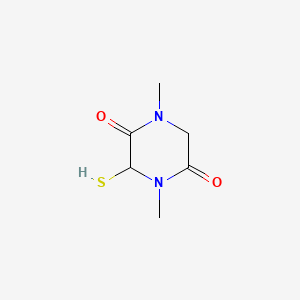

1-(4-methyl-1H-indol-3-yl)butan-2-amine

Übersicht

Beschreibung

4-Methyl-.alpha.-Ethyltryptamine, also known as 4-Methyl-α-ethyltryptamine, is a synthetic compound belonging to the tryptamine class. It is a putative stimulant, psychedelic, and entactogen drug. This compound is structurally related to other tryptamines and is often sold online as a "research chemical" . It has been studied for its potential effects on the central nervous system and its interactions with various neurotransmitter systems.

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, resulting in various biologically vital properties . These interactions can lead to changes in cell biology, contributing to the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities . This suggests that they may affect multiple biochemical pathways, leading to downstream effects such as antiviral, anti-inflammatory, and anticancer activities, among others .

Result of Action

Indole derivatives have been reported to show various biologically vital properties, suggesting that they may have significant molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

1-(4-Methyl-1H-indol-3-yl)butan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines, including neurotransmitters such as serotonin, dopamine, and norepinephrine. The compound inhibits the activity of MAO, leading to increased levels of these neurotransmitters in the brain. Additionally, this compound binds to serotonin receptors, particularly the 5-HT2A receptor, which is implicated in the modulation of mood, cognition, and perception .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell signaling pathways by activating serotonin receptors, leading to changes in intracellular signaling cascades. This activation can result in altered gene expression and modulation of cellular metabolism. The compound has been shown to affect the release of neurotransmitters, thereby influencing synaptic transmission and neuronal communication. Additionally, this compound can impact the function of immune cells, potentially modulating immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to serotonin receptors, particularly the 5-HT2A receptor, leading to receptor activation and subsequent intracellular signaling. This binding triggers a cascade of events, including the activation of second messenger systems such as phospholipase C and the release of intracellular calcium ions. These signaling events ultimately result in changes in gene expression and modulation of cellular functions. Additionally, this compound inhibits the activity of monoamine oxidase, preventing the breakdown of neurotransmitters and leading to increased levels of serotonin, dopamine, and norepinephrine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to enhance cognitive function and mood, while higher doses can lead to adverse effects such as anxiety, agitation, and hallucinations. Threshold effects have been observed, where a certain dosage is required to elicit noticeable effects. Toxicity studies have indicated that extremely high doses of this compound can result in neurotoxicity and damage to specific brain regions .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by the liver, where it undergoes oxidative deamination by monoamine oxidase to form corresponding metabolites. These metabolites are further processed by other enzymes, including cytochrome P450 enzymes, leading to the formation of various metabolites that are eventually excreted from the body. The compound’s interaction with these metabolic pathways can influence metabolic flux and alter metabolite levels in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it can be transported by serotonin transporters and other membrane-bound proteins. The distribution of the compound within tissues is influenced by its affinity for specific receptors and binding proteins, leading to its accumulation in certain regions of the brain and other tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to specific compartments within cells, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall activity within the cell .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Methyl-α-Ethyltryptamin beinhaltet typischerweise die Alkylierung von Tryptamin-Derivaten. Eine gängige Methode umfasst die Reaktion von 4-Methylindol mit Ethylamin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators und unter einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für 4-Methyl-α-Ethyltryptamin sind aufgrund seines Status als Designer-Drogen und Forschungschemikalie nicht gut dokumentiert. Die allgemeinen Prinzipien der großtechnischen Synthese würden die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Bildung von Nebenprodukten zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Methyl-α-Ethyltryptamin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können die an den Indolring gebundenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Indolring auftreten, was zur Bildung verschiedener Analoga führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten typischerweise Halogenierungsmittel und Nukleophile unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl substituierter Tryptamine erzeugen können .

Wissenschaftliche Forschungsanwendungen

4-Methyl-alpha

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Tryptamin-Derivaten und ihren chemischen Eigenschaften verwendet.

Biologie: Die Forschung konzentriert sich auf seine Wechselwirkungen mit Neurotransmittersystemen, insbesondere Serotoninrezeptoren.

Medizin: Obwohl es nicht für den medizinischen Gebrauch zugelassen ist, wurde es auf seine potenziellen therapeutischen Wirkungen bei der Behandlung psychiatrischer Störungen untersucht.

Industrie: Seine Verwendung in der Industrie ist aufgrund seiner Einstufung als Forschungschemikalie begrenzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Methyl-α-Ethyltryptamin beinhaltet seine Wechselwirkung mit verschiedenen Neurotransmittersystemen. Es wirkt als Serotoninrezeptor-Agonist, insbesondere am 5-HT2A-Rezeptor, der mit seinen psychedelischen Wirkungen verbunden ist. Darüber hinaus kann es die Freisetzung anderer Neurotransmitter wie Dopamin und Noradrenalin beeinflussen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Methyl-α-Methyltryptamin (4-Me-αMT)

- 5-Fluor-α-Ethyltryptamin (5-F-αET)

- 7-Chlor-α-Methyltryptamin (7-Cl-αMT)

- 7-Methyl-α-Ethyltryptamin (7-Me-αET)

Einzigartigkeit

4-Methyl-α-Ethyltryptamin ist aufgrund seines spezifischen Substitutionsschemas am Indolring einzigartig, das seine pharmakologischen Eigenschaften beeinflusst. Im Vergleich zu anderen Tryptaminen weist es ein unterschiedliches Aktivitätsprofil an Serotoninrezeptoren auf, was zu seinen einzigartigen Wirkungen auf das zentrale Nervensystem beiträgt .

Eigenschaften

IUPAC Name |

1-(4-methyl-1H-indol-3-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-11(14)7-10-8-15-12-6-4-5-9(2)13(10)12/h4-6,8,11,15H,3,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHCIOVNXOVPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CNC2=CC=CC(=C21)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726715 | |

| Record name | alpha-Ethyl-4-methyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28289-30-7 | |

| Record name | α-Ethyl-4-methyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28289-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-alpha-ethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028289307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ethyl-4-methyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-.ALPHA.-ETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBF4N6JJ4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B583034.png)

![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)

![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)